N-methyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonamide
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Overview
Description
N-methyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonamide is an organic compound with a complex structure. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by its unique naphthalene core, which is heavily substituted with methyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonamide typically involves multiple steps. One common method starts with the alkylation of catechol with 2,5-dichloro-2,5-dimethylhexane in the presence of aluminum bromide (AlBr3) as a catalyst . This reaction yields 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, which can then be further modified to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the sulfonamide group to amines, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-methyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It can be used in the production of polymers, dyes, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-methyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This mechanism is commonly observed in antimicrobial agents, where the compound interferes with the synthesis of essential biomolecules in microorganisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides with different substituents on the naphthalene core, such as:
- 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione
- 6,6′′-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl)-2,2′:6′,2′′-terpyridine
Uniqueness
What sets N-methyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonamide apart is its specific combination of the naphthalene core with the sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H27NO2S |
---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
N-methyl-1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C17H27NO2S/c1-12(21(19,20)18-6)13-7-8-14-15(11-13)17(4,5)10-9-16(14,2)3/h7-8,11-12,18H,9-10H2,1-6H3 |
InChI Key |
OVTRGDYAVBVLRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)S(=O)(=O)NC |
Origin of Product |
United States |
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